molecular formula C6H4FNO3 B146956 5-Fluoro-2-nitrophenol CAS No. 446-36-6

5-Fluoro-2-nitrophenol

Cat. No.: B146956
CAS No.: 446-36-6
M. Wt: 157.1 g/mol
InChI Key: QQURWFRNETXFTN-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenol: is an organic compound with the molecular formula C6H4FNO3 . It is a fluorinated nitrophenol, characterized by the presence of both a fluorine atom and a nitro group attached to a benzene ring. This compound is a yellow solid at room temperature and is used as an intermediate in various chemical syntheses .

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors. Its fluorinated nature enhances the metabolic stability and bioavailability of the resulting pharmaceuticals .

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Safety and Hazards

5-Fluoro-2-nitrophenol may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

It has been used in the total synthesis of the (+/−)-cc-1065 cpi subunit . More research is needed to identify the specific molecular targets of this compound.

Mode of Action

It has been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . The specific interactions between 5-Fluoro-2-nitrophenol and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

It has been used in the synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have therapeutic potential as inhibitors of angiogenesis

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

It is known that it may form combustible dust concentrations in air . More research is needed to understand how environmental conditions affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 3-fluorophenol: One common method involves the nitration of 3-fluorophenol using a mixture of nitric acid and sulfuric acid.

    Hydrolysis of 2,4-difluoronitrobenzene: Another method involves the hydrolysis of 2,4-difluoronitrobenzene under basic conditions.

Industrial Production Methods: The industrial production of 5-Fluoro-2-nitrophenol often employs continuous-flow reactors to enhance reaction efficiency and safety. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

  • 4-Fluoro-2-nitrophenol
  • 3-Fluoro-4-nitrophenol
  • 2-Chloro-4-nitrophenol

Comparison: 5-Fluoro-2-nitrophenol is unique due to the position of the fluorine and nitro groups on the benzene ring, which influences its reactivity and physical properties. Compared to its analogs, it often exhibits higher reactivity in nucleophilic substitution reactions and better stability under various conditions .

Properties

IUPAC Name

5-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQURWFRNETXFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196239
Record name 5-Fluoro-2-nitrophenol
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Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-36-6
Record name 5-Fluoro-2-nitrophenol
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Record name 5-Fluoro-2-nitrophenol
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Record name 5-Fluoro-2-nitrophenol
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Record name 5-fluoro-2-nitrophenol
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Synthesis routes and methods I

Procedure details

159.1 g (1 mol) of 2,4-difluoronitrobenzene and 550 g of water are initially introduced and are heated to 55° C. With vigorous stirring, 241.2 g (2.15 mol) of 50% strength potassium hydroxide solution are added dropwise over 4 hours and the temperature is maintained at 55° C. (exothermic reaction). Stirring is then continued for another 2 hours at this temperature. The pH is then adjusted to 4.3 (25° C.) using 88 g of sulfuric acid, and 74.1 g of calcium hydroxide are added. The pH is readjusted to 5.0 and the introduction of steam is started. During distillation the pH is decreased from 5 to 1.5 by dropwise addition of sulfuric acid. The product is isolated by cooling and filtering the distillate. After drying, 117.9 g (0.750 mol, 75% of theory) of bright yellow 2-nitro-5-fluorophenol is obtained, which is more than 99.9% pure according to GC and HPLC (solidification point 32.1° C.).
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159.1 g
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550 g
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88 g
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Synthesis routes and methods II

Procedure details

59.1 g (1 mol) of 2,4-difluoronitrobenzene and 300 g of water are initially introduced and 52.7 g (2.2 mol) of 50% strength lithium hydroxide solution are added dropwise at 45° C. The temperature is allowed to rise to 55° C. as a result of the exothermic reaction. After the end of this addition (5 hours) 60.1 g of silicon dioxide (Aerosil) are added and the pH is adjusted to 1.5 with sulfuric acid. The product is distilled over by the introduction of steam and isolated as described in example 1. 115.5 g (0.735 mol, 74% of theory) of 2-nitro-5-fluorophenol are obtained, which do not differ from the material prepared by example 1 with respect to purity.
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59.1 g
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300 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In this example, the stirrer described in Example 1 was introduced via an axial face seal into an otherwise commercially available PTFE reactor, the axial face seal being made of α-silicon carbide. Instead of Asplit FN, Asplit CN and, as the shaft material, CFP (carbon fiber-reinforced plastic based on phenolic resin) were employed. 119.4 g (0.75 mol) of 2,4-difluoronitro-benzene were initially introduced into the PTFE reactor, 104.8 g (1.566 mol) of potassium hydroxide (85% strength) in 300 g of water were added dropwise at 55° C. in the course of 4 hours, and the temperature was then increased to 60° C. Specimens (stainless steel V4A) of material No. 1.4571 were positioned in the liquid and in the vapor space. After the end of the reaction, 96% strength sulfuric acid was added until pH 2.3 was reached and, as a fluoride-trapping agent, 40 g of highly disperse silicic acid (Aerosil®) and 38.0 g of calcium hydroxide were added, a pH of 4.2 being established. Introduction of steam was started, after which 5-fluoro-2-nitrophenol was distilled off with the steam. During the steam distillation, the pH was reduced to 1.5 in the course of 1.5 hours by means of 96% strength sulfuric acid, and was then kept at this value. The distillate was cooled to 10° C. and then filtered. 91.9 g (0.58 mol, 78%) of 5-fluoro-2-nitrophenol were obtained as a yellow solid. After the experiment had been repeated several times, the stirrer proved to be unchanged. Specimens of materials 1.4462 and 1.4539 showed uniform attack (integral rates of removal of material of between 1 and 6 mm/a) and partial pitting corrosion and stress corrosion cracking after an exposure time of only 50 hours.
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PTFE
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α-silicon carbide
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119.4 g
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PTFE
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104.8 g
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300 g
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stainless steel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What kind of polymers can be synthesized using 5-Fluoro-2-nitrophenol as a starting material, and what are their potential applications?

A1: this compound acts as a key precursor in the multi-step synthesis of phthalide-containing poly(ether imide)s (PEIs). [] These polymers, after undergoing thermal treatment, show promise in gas separation applications. For instance, membranes derived from these PEIs exhibit impressive performance in separating CO2 from CH4, surpassing the 2008 Robeson limit. [] This breakthrough suggests their potential use in carbon capture and natural gas purification.

Q2: How is this compound utilized in the development of new herbicides, and what are the advantages of the resulting compounds?

A2: this compound is the cornerstone in synthesizing novel 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, a class of compounds demonstrating potent herbicidal activity. [] These compounds function by inhibiting protoporphyrinogen oxidase (protox), a crucial enzyme in the biosynthesis of chlorophyll. [] Notably, some synthesized compounds exhibit comparable or even superior herbicidal activity to existing protox inhibitors like flumioxazin. [] Moreover, these novel compounds show promising crop selectivity profiles, making them potentially valuable tools in agriculture.

Q3: Can this compound contribute to the production of biobased polymers, and what makes this approach significant?

A3: Researchers have successfully employed this compound in the synthesis of a novel monomer, subsequently used to create a biobased poly(ether-o-hydroxyamide) (PEHA) precursor. [] This precursor, upon thermal cyclodehydration, yields biobased poly(ether benzoxazole) (PEBO). [] The resulting PEBO film exhibits remarkable properties like flexibility, self-standing capability, and high tensile strength. [] This approach is significant as it utilizes vanillin, a derivative of lignin, which is a renewable resource obtainable from plant biomass. [] Thus, incorporating this compound in this synthesis pathway contributes to sustainable polymer production by utilizing renewable resources and potentially reducing reliance on fossil fuel-derived materials.

Q4: Has this compound been explored in the context of coordination chemistry, and what insights can be gained from these studies?

A4: this compound features as a ligand in the formation of Pr(III) chelates. [] Spectroscopic analyses of these chelates, including absorption and emission studies, provide valuable information about their photo-physical properties. [] By studying the energy transitions and spectroscopic parameters, researchers can deduce insights into the nature of metal-ligand bonding, the influence of the ligand field on the electronic structure of the Pr(III) ion, and the potential of these complexes in applications involving luminescence or energy transfer processes.

Q5: What are the future directions for research involving this compound?

A5: Given its demonstrated utility, future research might explore the following:

  • Optimization of Polymer Properties: Fine-tuning the synthesis of PEIs and PEBOs to enhance their properties for specific gas separation or material applications. [, ]
  • Development of New Herbicides: Exploring structural modifications of the synthesized herbicides to improve their efficacy, selectivity, and environmental profile. []
  • Expansion of Biobased Polymer Applications: Investigating the use of this compound-derived monomers in the creation of other biobased polymers with tailored properties for diverse applications. []

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